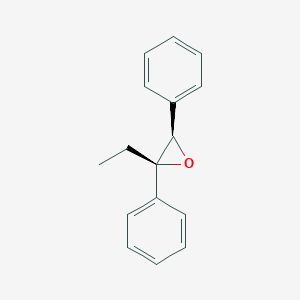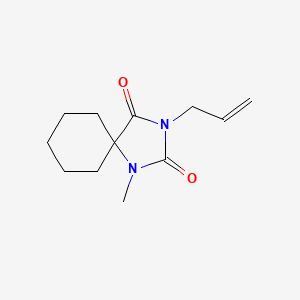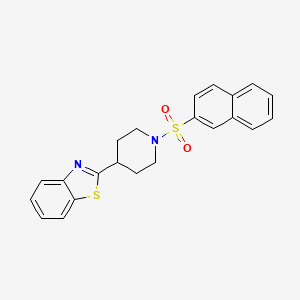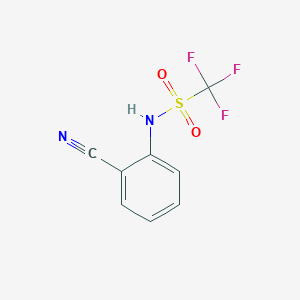
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group attached to a trifluoromethanesulfonamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-cyanophenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Condensation Reactions: The cyanophenyl group can engage in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation or degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, sulfonamides, and imines, which have significant applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyanophenyl group can also participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanopyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
N-(2-Cyanophenyl)benzimidoyl isothiocyanate: Contains an isothiocyanate group, making it more reactive in certain cycloaddition reactions.
2-(2-Cyanophenyl)-N-phenylacetamide: Features an acetamide group, which alters its reactivity and applications.
Uniqueness
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts high stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are essential for the development of effective and durable products.
Propriétés
Formule moléculaire |
C8H5F3N2O2S |
|---|---|
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-4-2-1-3-6(7)5-12/h1-4,13H |
Clé InChI |
OVRHHGRYPPQJQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)

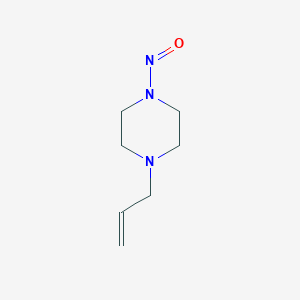
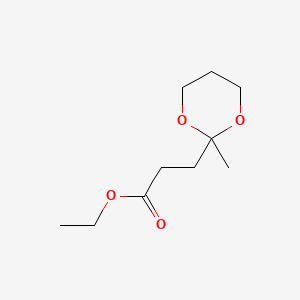
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
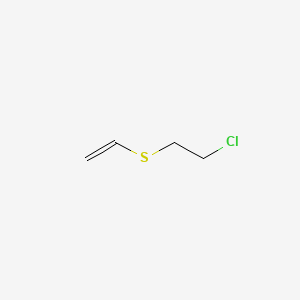
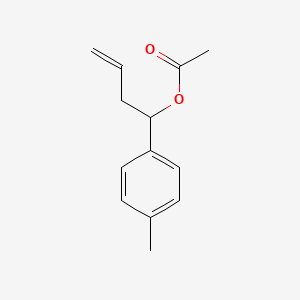
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
